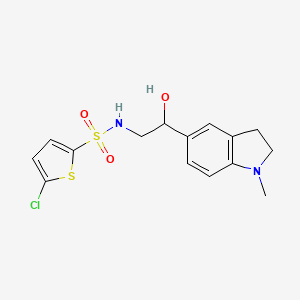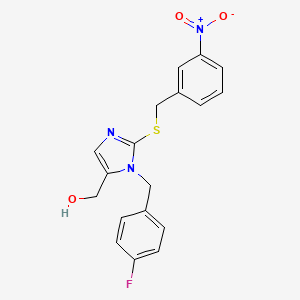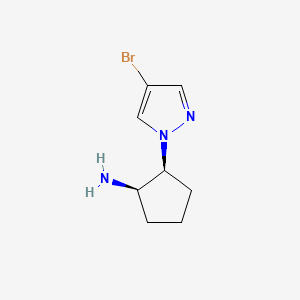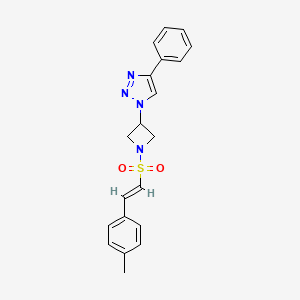![molecular formula C13H11Cl2N3O B2772650 N'-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide CAS No. 338753-72-3](/img/structure/B2772650.png)
N'-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a carboximidamide group and an ether linkage to a dichlorobenzyl group. Its molecular formula is C13H11Cl2N3O.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitEGFR tyrosine kinase , which plays a crucial role in cell growth and proliferation.
Mode of Action
Compounds with similar structures have shown significant inhibitory activities against egfr tyrosine kinase . They bind to the active site of the enzyme, preventing it from phosphorylating its substrates and thus inhibiting the signal transduction pathway.
Biochemical Pathways
Inhibition of egfr tyrosine kinase can affect multiple downstream pathways, including thePI3K/AKT and MAPK/ERK pathways . These pathways are involved in cell survival, proliferation, and differentiation.
Result of Action
Similar compounds have shown to inducecell cycle arrest at the S phase and increase the percentage of apoptotic cells in a time-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide typically involves the reaction of 3-pyridinecarboximidamide with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
N’-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
- 2-[(3,4-Dichlorobenzyl)oxy]benzoic acid
Uniqueness
N’-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N'-[(3,4-dichlorophenyl)methoxy]pyridine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-11-4-3-9(6-12(11)15)8-19-18-13(16)10-2-1-5-17-7-10/h1-7H,8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHWIMDICYAGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOCC2=CC(=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OCC2=CC(=C(C=C2)Cl)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide;hydrochloride](/img/structure/B2772567.png)
![2-(3-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2772571.png)

![1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2772573.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-YL)-N-[(4-phenyloxan-4-YL)methyl]acetamide](/img/structure/B2772574.png)



![2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2772580.png)
![3-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2772581.png)

![5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2772586.png)
![2-[[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedinitrile](/img/structure/B2772587.png)

